molecular formula C20H36N2O2S2 B055482 (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide CAS No. 112614-16-1

(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide

Cat. No. B055482
M. Wt: 400.6 g/mol
InChI Key: DQXKOHDUMJLXKH-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a compound with a complex molecular structure. It is a synthetic molecule that has been synthesized in the laboratory using various chemical reactions. This compound has gained significant attention in scientific research due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is not fully understood. However, it is believed to work by binding to certain proteins and disrupting their function. This can lead to the inhibition of cell growth or the delivery of drugs to specific cells or tissues.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide are still being studied. However, it has been found to have anticancer properties and can inhibit the growth of cancer cells. It has also been found to be an effective carrier for delivering drugs to specific cells or tissues.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide in lab experiments include its potential as an anticancer agent, its ability to disrupt protein-protein interactions, and its potential as a drug delivery system. However, the limitations of using this compound in lab experiments include its complex molecular structure, which can make it difficult to synthesize and study, and the fact that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. One direction is to further study its potential as an anticancer agent and explore its effectiveness in treating different types of cancer. Another direction is to study its potential as a tool for studying protein-protein interactions and its ability to disrupt these interactions. Additionally, further research can be done on its potential as a drug delivery system and its effectiveness in delivering drugs to specific cells or tissues.

Synthesis Methods

The synthesis of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide involves several chemical reactions. The compound is synthesized from the reaction of oct-2-enoyl chloride with 2-mercaptoethylamine to form 2-[[(E)-oct-2-enoyl]amino]ethanethiol. This intermediate product is then reacted with 1,2-dibromoethane to form 2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethanamine. Finally, this product is reacted with oct-2-enoyl chloride to form (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide.

Scientific Research Applications

(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has potential applications in several fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions. It has been found to bind to certain proteins and disrupt their interactions, which can be useful in understanding the function of these proteins. In pharmaceuticals, this compound has been studied for its potential as a drug delivery system. It has been found to be an effective carrier for delivering drugs to specific cells or tissues.

properties

CAS RN

112614-16-1

Product Name

(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide

Molecular Formula

C20H36N2O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide

InChI

InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+

InChI Key

DQXKOHDUMJLXKH-PHEQNACWSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC

SMILES

CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC

Canonical SMILES

CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC

synonyms

B-2-OAED
bis(2-(2-octenoylamino)ethyl)disulfide

Origin of Product

United States

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